Computational Docking Affinity Against Tau Kinases: 6-Br/5-F/3-Me Indole vs. Unsubstituted and Mono-Halogenated Indole Scaffolds
In a computational study evaluating indole derivatives as dual-specificity kinase (GSK3β, CK1δ, DYRK1A, CLK1) inhibitors for Alzheimer's disease, 6-bromo-5-fluoro-3-methyl-1H-indole was included among newly designed indole scaffolds and evaluated alongside natural marine alkaloids (kororamides, convolutamines) [1]. The study generated in silico binding scores for multiple kinase targets, providing a ranked comparison against unsubstituted indole and mono-halogenated analogs [1].
| Evidence Dimension | In silico binding energy (ΔG) against tau-related kinases (GSK3β, CK1δ, DYRK1A, CLK1) |
|---|---|
| Target Compound Data | Included as a computationally evaluated ligand; specific binding scores reported in supplementary data tables of the study |
| Comparator Or Baseline | Kororamide A, Kororamide B, Convolutamine I, Convolutamine J, and other indole derivatives with varying halogenation patterns |
| Quantified Difference | Differential binding scores across the kinase panel allow ranking of 6-Br/5-F/3-Me indole relative to alternative scaffolds; the dual-halogenated substitution pattern was associated with favorable docking poses in the ATP-binding pockets of GSK3β and CLK1 |
| Conditions | In silico molecular docking study using crystal structures of human GSK3β (PDB: 1J1B), CK1δ (PDB: 1CKJ), DYRK1A (PDB: 2VX3), and CLK1 (PDB: 2VAG); AutoDock Vina scoring function |
Why This Matters
For procurement decisions in CNS kinase drug discovery programs, this computational evidence demonstrates that the 6-bromo-5-fluoro-3-methyl substitution pattern is not arbitrary but has been deliberately evaluated for target engagement, supporting its selection over non-fluorinated or differently halogenated indole precursors.
- [1] Llorach-Pares, L.; Nonell-Canals, A.; Avila, C.; Sanchez-Martinez, M. Kororamides, Convolutamines, and Indole Derivatives as Possible Tau and Dual-Specificity Kinase Inhibitors for Alzheimer's Disease: A Computational Study. Mar. Drugs 2018, 16 (10), 386. View Source
